molecular formula C18H18FN3O2 B5304537 N-(2-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea

N-(2-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea

Cat. No.: B5304537
M. Wt: 327.4 g/mol
InChI Key: IQHXHDGRYAQAIJ-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a fluorophenyl group and a pyrrolidinylcarbonyl group attached to a phenylurea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea typically involves the following steps:

    Formation of the Urea Backbone: The initial step involves the reaction of 2-fluoroaniline with an isocyanate derivative to form the urea backbone. This reaction is usually carried out in the presence of a base such as triethylamine under anhydrous conditions.

    Introduction of the Pyrrolidinylcarbonyl Group: The next step involves the introduction of the pyrrolidinylcarbonyl group. This is achieved by reacting the intermediate product with pyrrolidine-1-carbonyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of N-(2-fluorophenyl)-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Amines, thiols; reactions are often conducted in polar solvents such as dimethylformamide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(2-fluorophenyl)-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea: Similar structure with a chlorine atom instead of a fluorine atom.

    N-(2-bromophenyl)-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea: Similar structure with a bromine atom instead of a fluorine atom.

    N-(2-methylphenyl)-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea: Similar structure with a methyl group instead of a fluorine atom.

Uniqueness

N-(2-fluorophenyl)-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[4-(pyrrolidine-1-carbonyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O2/c19-15-5-1-2-6-16(15)21-18(24)20-14-9-7-13(8-10-14)17(23)22-11-3-4-12-22/h1-2,5-10H,3-4,11-12H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHXHDGRYAQAIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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